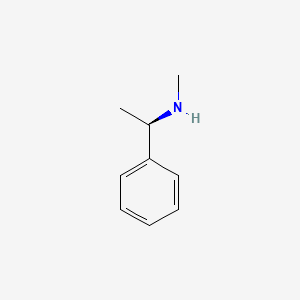

(R)-N-methyl-1-phenylethanamine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(1R)-N-methyl-1-phenylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-8(10-2)9-6-4-3-5-7-9/h3-8,10H,1-2H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCSSHZGQHHEHPZ-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80366196 | |

| Record name | (R)-(+)-N,alpha-Dimethylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5933-40-4 | |

| Record name | (R)-(+)-N-Methyl-1-phenylethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5933-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-phenylethylamine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005933404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-(+)-N,alpha-Dimethylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenemethanamine, N,α-dimethyl-, (αR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.115 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYL-1-PHENYLETHYLAMINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IZ3431SC3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of (R)-N-methyl-1-phenylethanamine

Abstract

(R)-N-methyl-1-phenylethanamine, a chiral secondary amine, is a molecule of significant interest in the fields of pharmaceutical development and asymmetric synthesis. Its stereospecific structure makes it a valuable chiral building block and resolving agent. This technical guide provides a comprehensive overview of its core chemical properties, synthesis, reactivity, and analytical characterization. The content herein is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to support advanced applications.

Introduction: The Significance of Chirality

This compound (CAS 5933-40-4) is the (R)-enantiomer of N-methyl-1-phenylethanamine.[1] It belongs to the phenethylamine class of compounds, characterized by a phenyl group attached to an aminoethane backbone.[1] The critical feature of this molecule is the chiral center at the alpha-carbon (the carbon atom adjacent to both the phenyl ring and the nitrogen atom). This chirality dictates its interaction with other chiral molecules, a fundamental principle in modern pharmacology and stereoselective synthesis. The biological activity of many pharmaceuticals is dependent on a specific enantiomer; therefore, access to enantiomerically pure building blocks like this compound is crucial for the development of effective and safe therapeutic agents.[2]

Physicochemical and Computed Properties

This compound is typically a colorless to pale yellow liquid with a characteristic amine odor.[1] It is soluble in common organic solvents and exhibits moderate solubility in water, a property conferred by the polar amine group capable of hydrogen bonding.[1] A summary of its key physical and computed properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (1R)-N-methyl-1-phenylethan-1-amine | N/A |

| CAS Number | 5933-40-4 | [3] |

| Molecular Formula | C₉H₁₃N | [3] |

| Molecular Weight | 135.21 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | ~187-189 °C (estimated, based on 1-phenylethylamine) | [N/A] |

| Solubility | Soluble in organic solvents, moderately soluble in water | [1] |

| Computed LogP | 1.967 | [3] |

| Computed TPSA | 12.03 Ų | [3] |

Synthesis and Stereochemical Control

The primary route for synthesizing N-methyl-1-phenylethanamine is the reductive amination of acetophenone with methylamine. This reaction forms an imine intermediate which is then reduced to the final secondary amine. To achieve the desired (R)-enantiomer, either a chiral starting material, a chiral catalyst, or a subsequent resolution step is required.

Logical Workflow for Synthesis

The synthesis can be visualized as a two-step logical process: imine formation followed by reduction. The choice of reducing agent is critical for compatibility with other functional groups and for controlling reaction conditions.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Reductive Amination of Acetophenone

This protocol describes a general, high-yielding method for the synthesis of N-methyl secondary amines from ketones using a commercially available solution of methylamine and sodium borohydride.[4] This procedure yields the racemic product, which would subsequently require chiral resolution.

Materials:

-

Acetophenone

-

Methylamine (2M solution in methanol)

-

Titanium(IV) isopropoxide

-

Sodium borohydride (NaBH₄)

-

Diethyl ether

-

Potassium carbonate (K₂CO₃, anhydrous)

-

Hydrochloric acid (2M)

-

Sodium hydroxide (10% w/v aqueous solution)

-

Water

Procedure:

-

Imine Formation: In a round-bottom flask under an inert atmosphere, combine acetophenone (1 equivalent) and titanium(IV) isopropoxide (1.1 equivalents). To this mixture, add a 2M solution of methylamine in methanol (1.2 equivalents).

-

Stir the reaction mixture at ambient temperature for 5-6 hours to facilitate the formation of the imine intermediate. The use of titanium(IV) isopropoxide acts as a Lewis acid and dehydrating agent, driving the equilibrium towards the imine.[4]

-

Reduction: After the imine formation is complete, carefully add solid sodium borohydride (1.5 equivalents) portion-wise to the stirring mixture. A mild exothermic reaction may be observed.

-

Continue stirring the mixture for an additional 2 hours at ambient temperature to ensure complete reduction of the imine to the secondary amine.

-

Work-up and Extraction: Quench the reaction by the slow addition of water (e.g., 10 mL). A gelatinous precipitate of titanium salts will form.

-

Filter the mixture through a pad of celite, washing the precipitate thoroughly with diethyl ether.

-

Transfer the filtrate to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice more with diethyl ether.

-

Purification: Combine the organic extracts. To separate the basic amine product from any unreacted neutral starting material, extract the combined ether solution with 2M hydrochloric acid. The amine will move to the aqueous phase as its hydrochloride salt.

-

Separate the acidic aqueous layer and make it alkaline (pH > 10) by the slow addition of a 10% NaOH solution.

-

Extract the liberated free amine from the basic aqueous solution with three portions of diethyl ether.

-

Combine the final organic extracts, dry over anhydrous potassium carbonate (K₂CO₃), filter, and concentrate the solvent in vacuo to yield the pure N-methyl-1-phenylethanamine.[4]

Chemical Reactivity

As a secondary amine, this compound exhibits reactivity characteristic of this functional group. The lone pair of electrons on the nitrogen atom makes it both basic and nucleophilic.

Caption: Core reactivity profile of this compound.

-

Basicity: It readily reacts with acids to form the corresponding ammonium salts. The hydrochloride salt is a common form for handling and storage.

-

Nucleophilicity: The nitrogen atom can act as a nucleophile, attacking electrophilic centers. This allows for N-alkylation to form tertiary amines and N-acylation with acyl halides or anhydrides to form amides.

-

Oxidation: Secondary amines can be oxidized by various reagents to form products such as imines or nitroxides, depending on the reaction conditions.

Analytical Characterization

Confirming the identity, purity, and enantiomeric excess of this compound requires a combination of spectroscopic and chromatographic techniques.

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, phenethylamines are known to undergo characteristic fragmentation. The molecular ion ([M]⁺) peak for C₉H₁₃N is expected at an m/z of 135. The primary fragmentation pathway is α-cleavage (cleavage of the Cα-Cβ bond), which is cleavage of the bond between the two carbons of the ethylamine chain. For N-methyl-1-phenylethanamine, this leads to a highly stable benzylic iminium cation.

-

Molecular Ion (M⁺): m/z = 135

-

Major Fragment (Base Peak): A key fragmentation involves the loss of a methyl radical from the alpha-carbon, leading to the formation of an iminium ion at m/z = 120 ([C₈H₁₀N]⁺). This is often the base peak.[5]

-

Other Fragments: Another significant fragmentation pathway involves cleavage to form the [CH₃-NH=CH₂]⁺ fragment at m/z = 44 (or a related fragment at m/z 42), and fragments from the phenyl ring, such as m/z = 77 (C₆H₅⁺).[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides a distinct fingerprint. Based on analogous structures, the following approximate chemical shifts (in ppm, relative to TMS in CDCl₃) are expected:

-

~7.2-7.4 ppm (multiplet, 5H): Aromatic protons of the phenyl ring.

-

~3.5-3.8 ppm (quartet, 1H): The methine proton (CH) at the chiral center, coupled to the adjacent methyl group.

-

~2.2-2.4 ppm (singlet, 3H): The N-methyl (N-CH₃) protons.

-

~1.3-1.5 ppm (doublet, 3H): The methyl (CH-CH₃) protons, coupled to the methine proton.

-

~1.0-1.5 ppm (broad singlet, 1H): The N-H proton (this peak can be broad and its position is variable; it will exchange with D₂O).

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon environment:

-

~140-145 ppm: Quaternary aromatic carbon (ipso-carbon).

-

~126-129 ppm: Aromatic CH carbons.

-

~55-60 ppm: Methine carbon (CH) at the chiral center.

-

~33-36 ppm: N-methyl carbon (N-CH₃).

-

~22-25 ppm: Methyl carbon (CH-CH₃).

-

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present:

-

~3300-3500 cm⁻¹ (weak to medium, broad): N-H stretching vibration of the secondary amine.

-

~3020-3080 cm⁻¹ (medium): Aromatic C-H stretching.

-

~2850-2970 cm⁻¹ (medium to strong): Aliphatic C-H stretching from the methyl and methine groups.

-

~1600, 1495, 1450 cm⁻¹ (medium to strong): Aromatic C=C ring stretching vibrations.

-

~1100-1250 cm⁻¹ (medium): C-N stretching vibration.

-

~690-770 cm⁻¹ (strong): C-H out-of-plane bending, indicative of a monosubstituted benzene ring.

Enantiomeric Purity Analysis by Chiral HPLC

Determining the enantiomeric excess (e.e.) is critical. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the standard method. Polysaccharide-based CSPs are highly effective for this class of compounds.

Illustrative Protocol: Chiral HPLC Separation

This protocol provides a starting point for method development. Optimization is typically required.

System:

-

HPLC Column: CHIRALPAK® AD-H or a similar amylose or cellulose-based CSP (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol). A typical starting condition is 90:10 (v/v) n-hexane:isopropanol.

-

Additives: The addition of a small amount of an acidic or basic modifier is crucial for good peak shape and resolution of amines. For basic amines, an amine additive like diethylamine (DEA) or triethylamine (TEA) at 0.1% (v/v) is typically used.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 210 nm or 254 nm.

-

Temperature: Ambient or controlled at 25 °C.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample (~1 mg/mL) in the mobile phase. Prepare a similar solution of the racemic (R,S) mixture to identify the retention times of both enantiomers.

-

System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Injection: Inject a small volume (e.g., 5-10 µL) of the racemic standard to determine the resolution and retention times.

-

Analysis: Inject the sample solution under the same conditions.

-

Quantification: The enantiomeric excess is calculated from the peak areas of the (R) and (S) enantiomers using the formula: e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100.

Applications in Research and Development

The primary value of this compound lies in its application as a chiral synthon.

-

Pharmaceutical Intermediates: It serves as a key starting material or intermediate in the multi-step synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs).

-

Chiral Auxiliaries: While less common than its primary amine counterpart, it can be used as a chiral auxiliary, where it is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction before being cleaved.

-

Resolving Agent: Although primary amines are more common for this purpose, secondary amines can also be used to resolve racemic mixtures of chiral acids through the formation and fractional crystallization of diastereomeric ammonium salts.

Safety and Handling

This compound should be handled with appropriate care in a well-ventilated area or fume hood. It is harmful if swallowed or in contact with skin and may cause skin and eye irritation.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Avoid breathing vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[3]

Conclusion

This compound is a foundational chiral amine with well-defined chemical properties that make it a versatile tool for synthetic chemists. A thorough understanding of its synthesis, reactivity, and analytical profile, as outlined in this guide, is essential for its effective and safe utilization in the pursuit of novel, stereochemically pure molecules for pharmaceutical and other advanced applications.

References

- 1. CAS 5933-40-4: (R)-(+)-N-Methyl-1-phenylethylamine [cymitquimica.com]

- 2. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. N-Methyl-1-phenylethylamine | C9H13N | CID 577403 - PubChem [pubchem.ncbi.nlm.nih.gov]

(R)-N-methyl-1-phenylethanamine: An In-depth Technical Guide to its Physical Properties

For: Researchers, scientists, and drug development professionals

Executive Summary

(R)-N-methyl-1-phenylethanamine is a chiral amine of significant interest in the pharmaceutical and fine chemical industries due to its role as a versatile building block in stereoselective synthesis. A comprehensive understanding of its physical properties is fundamental to its effective application, from reaction design and optimization to purification and formulation. This technical guide provides a detailed examination of the key physical and chemical characteristics of this compound, offering a critical resource for professionals in research and drug development. This document covers its molecular structure, physicochemical properties, spectroscopic signature, and safe handling protocols, all grounded in established scientific principles and supported by authoritative references.

Introduction

This compound, identified by its CAS number 5933-40-4, is a secondary amine featuring a chiral center at the carbon atom adjacent to the phenyl ring.[1][2] Its molecular structure, consisting of a phenylethylamine backbone with a methyl group on the nitrogen atom, imparts specific chemical reactivity and physical characteristics. The "(R)" designation denotes the specific stereochemical configuration at the chiral center, a critical determinant of its interaction with other chiral molecules and its utility in asymmetric synthesis. This guide aims to consolidate the available data on its physical properties, providing a reliable reference for laboratory and industrial applications.

Molecular Structure and Chirality

The defining characteristic of this compound is its chirality. The spatial arrangement of the groups around the stereocenter dictates its interaction with plane-polarized light, a phenomenon known as optical activity. Understanding this three-dimensional structure is paramount for its application in stereospecific reactions.

References

(R)-N-methyl-1-phenylethanamine spectroscopic data

An In-depth Technical Guide to the Spectroscopic Characterization of (R)-N-methyl-1-phenylethanamine

Authored by: A Senior Application Scientist

Abstract

This compound is a chiral amine of significant interest in pharmaceutical development and asymmetric synthesis, where its stereochemistry is crucial to its function and biological activity.[1] A rigorous and unambiguous confirmation of its identity, purity, and absolute configuration is paramount. This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize this molecule. We move beyond a simple recitation of data, delving into the causal reasoning behind experimental choices, providing field-proven protocols, and illustrating key concepts with clear diagrams. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of how to apply spectroscopic methods to the analysis of chiral amines.

The Analytical Challenge: Structure, Purity, and Chirality

The complete characterization of this compound requires a multi-faceted analytical approach. The primary objectives are to:

-

Confirm the molecular structure: Verify the connectivity of atoms—the phenyl ring, the ethylamine backbone, and the N-methyl group.

-

Assess chemical purity: Identify and quantify any impurities or residual solvents.

-

Determine stereochemical integrity: Confirm the absolute configuration as (R) and determine the enantiomeric excess (e.e.).

No single technique can achieve all three objectives. Therefore, we employ a suite of spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—in a complementary fashion.

Caption: Interrelation of analytical goals and spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy

¹H NMR provides information about the number, chemical environment, and connectivity of protons in the molecule.

Expected ¹H NMR Data (400 MHz, CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Phenyl-H (C₆H₅) | 7.20 - 7.40 | Multiplet | 5H | - |

| Methine-H (CH) | 3.50 - 3.65 | Quartet (q) | 1H | ~6.6 |

| N-Methyl-H (N-CH₃) | 2.25 - 2.35 | Singlet | 3H | - |

| C-Methyl-H (C-CH₃) | 1.35 - 1.45 | Doublet (d) | 3H | ~6.6 |

| Amine-H (N-H) | 1.50 - 2.50 | Broad Singlet | 1H | - |

Expertise & Causality in ¹H NMR Interpretation:

-

Phenyl Region (7.20-7.40 ppm): The complex multiplet is characteristic of a monosubstituted benzene ring where the ortho, meta, and para protons have slightly different chemical environments.

-

Methine Proton (CH): This proton is adjacent to both the chiral center and the electron-withdrawing phenyl and amino groups, shifting it downfield. Its quartet multiplicity arises from coupling to the three protons of the adjacent C-methyl group (n+1 rule, 3+1=4).

-

N-Methyl Protons (N-CH₃): These protons are attached to the nitrogen atom. The singlet multiplicity indicates no coupling to adjacent protons.

-

C-Methyl Protons (C-CH₃): These protons are on the carbon of the chiral center. They are split into a doublet by the single adjacent methine proton (n+1 rule, 1+1=2). The coupling constant (J) for this doublet will be identical to that of the methine quartet, confirming their connectivity.

-

Amine Proton (N-H): The N-H proton signal is often broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water or acid. Its chemical shift is highly dependent on concentration and solvent.[2]

Protocol: D₂O Shake for N-H Proton Confirmation This is a self-validating system to definitively identify the N-H proton signal.

-

Acquire Standard Spectrum: Dissolve ~10 mg of this compound in ~0.7 mL of CDCl₃ and acquire a standard ¹H NMR spectrum.

-

Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

-

Shake and Re-acquire: Cap the tube securely and shake vigorously for 30 seconds to facilitate proton-deuterium exchange.

-

Analyze: Re-acquire the ¹H NMR spectrum. The signal corresponding to the N-H proton will disappear or significantly diminish, as the proton has been replaced by a deuterium atom, which is not observed in ¹H NMR.[2]

¹³C NMR Spectroscopy

¹³C NMR provides a count of the unique carbon atoms in the molecule and information about their chemical environment.

Expected ¹³C NMR Data (100 MHz, CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| Phenyl C (quaternary, C1') | ~145 |

| Phenyl C (CH, C2', C6') | ~128 |

| Phenyl C (CH, C4') | ~127 |

| Phenyl C (CH, C3', C5') | ~126 |

| Methine C (CH) | ~59 |

| N-Methyl C (N-CH₃) | ~34 |

| C-Methyl C (C-CH₃) | ~24 |

The Challenge of Enantiomeric Purity: Chiral NMR

Standard NMR spectroscopy is achiral and cannot distinguish between enantiomers. The ¹H and ¹³C NMR spectra of this compound and (S)-N-methyl-1-phenylethanamine are identical. To determine enantiomeric excess (e.e.), we must introduce a chiral auxiliary to create diastereomeric complexes, which are NMR-distinguishable.[3][4]

Method of Choice: Chiral Shift Reagents (CSRs) Lanthanide-based CSRs are paramagnetic complexes that reversibly bind to Lewis basic sites, such as the amine nitrogen.[5] This interaction forms transient diastereomeric complexes that have different spatial arrangements. The paramagnetic nature of the lanthanide (e.g., Europium, Eu) induces large changes (shifts) in the chemical shifts of nearby protons. Because the two diastereomeric complexes are different, the magnitude of the induced shift for the (R)- and (S)-enantiomers will be different, leading to the resolution of previously overlapping signals.[3][5]

References

- 1. CAS 5933-40-4: (R)-(+)-N-Methyl-1-phenylethylamine [cymitquimica.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. The Bull-James Assembly as a Chiral Auxiliary and Shift Reagent in Kinetic Resolution of Alkyne Amines by the CuAAC Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. fiveable.me [fiveable.me]

An In-Depth Technical Guide to the NMR Analysis of (R)-N-methyl-1-phenylethanamine

Introduction

(R)-N-methyl-1-phenylethanamine, a chiral amine of significant interest in pharmaceutical and forensic sciences, presents a compelling case for the power and nuance of Nuclear Magnetic Resonance (NMR) spectroscopy. As the levorotatory enantiomer of methamphetamine, its stereochemical purity is not merely a matter of chemical identity but has profound implications for its physiological activity and regulatory status. This guide provides a comprehensive technical overview of the NMR-based analytical strategies for the characterization and chiral discrimination of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the fundamental principles of ¹H and ¹³C NMR as applied to this molecule, explore the use of chiral solvating agents for enantiomeric differentiation, and discuss the application of advanced 2D NMR techniques for unambiguous structural and stereochemical elucidation.

Fundamental NMR Characterization of this compound

The structural backbone of this compound provides a distinct set of signals in both ¹H and ¹³C NMR spectra. Understanding these fundamental spectra is the bedrock upon which more advanced analyses are built.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons of the phenyl group, the methine proton at the chiral center, the methyl group attached to the chiral center, and the N-methyl group. The N-H proton of the secondary amine often appears as a broad singlet and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.[1][2]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Phenyl-H | 7.20 - 7.40 | Multiplet | 5H | - |

| Methine-CH | 3.50 - 3.70 | Quartet | 1H | ~6.5 |

| N-CH₃ | 2.35 - 2.45 | Singlet | 3H | - |

| C-CH₃ | 1.30 - 1.40 | Doublet | 3H | ~6.5 |

| N-H | Variable (often broad) | Singlet | 1H | - |

Note: These are typical chemical shift ranges and may vary based on experimental conditions.

The causality behind these assignments lies in the electronic environment of each proton. The aromatic protons resonate downfield due to the deshielding effect of the benzene ring current. The methine proton is coupled to the adjacent C-methyl protons, resulting in a quartet, while the C-methyl protons are split by the methine proton into a doublet. The N-methyl protons appear as a singlet as there are no adjacent protons to couple with.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

| Phenyl C (quaternary) | ~145 |

| Phenyl CH (ortho, meta, para) | 126 - 129 |

| Methine CH | ~60 |

| N-CH₃ | ~34 |

| C-CH₃ | ~22 |

Note: These are typical chemical shift ranges and may vary based on experimental conditions.

The chemical shifts of the carbon atoms are dictated by their hybridization and proximity to electronegative atoms. The aromatic carbons resonate in the typical downfield region. The methine carbon, being attached to the nitrogen atom, is deshielded and appears around 60 ppm.

Chiral Discrimination by NMR: The Use of Chiral Solvating Agents (CSAs)

Enantiomers, such as the (R) and (S) forms of N-methyl-1-phenylethanamine, are indistinguishable in a standard achiral NMR environment. To differentiate them, it is necessary to introduce a chiral auxiliary that forms diastereomeric complexes with the enantiomers. Chiral Solvating Agents (CSAs) are a powerful class of such auxiliaries that interact non-covalently with the analyte.[3][4][5]

The interaction between the CSA and the enantiomers of the analyte leads to the formation of transient diastereomeric solvates. These diastereomeric complexes have different magnetic environments, resulting in separate and distinct NMR signals for each enantiomer.[5] The magnitude of the chemical shift difference (Δδ) between the signals of the two enantiomers is a measure of the enantiodiscrimination.

Mechanism of Chiral Recognition with (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE)

A commonly employed and effective CSA for chiral amines is (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE).[3][5] The interaction is primarily driven by hydrogen bonding between the hydroxyl group of TFAE and the lone pair of electrons on the nitrogen atom of the amine, along with π-π stacking interactions between the aromatic rings of the CSA and the analyte.

Caption: Interaction of enantiomers with a chiral solvating agent.

The different spatial arrangements of the substituents around the chiral centers in the two diastereomeric complexes lead to differential shielding/deshielding of the protons in each enantiomer, resulting in the separation of their NMR signals.

Experimental Protocol for Chiral Analysis using (S)-(+)-TFAE

This protocol provides a self-validating system for the determination of the enantiomeric purity of N-methyl-1-phenylethanamine.

Materials:

-

N-methyl-1-phenylethanamine sample

-

(S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE)

-

Deuterated chloroform (CDCl₃)

-

NMR tubes

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the N-methyl-1-phenylethanamine sample into a clean, dry vial.

-

Dissolve the sample in approximately 0.6 mL of CDCl₃.

-

Transfer the solution to an NMR tube.

-

-

Acquisition of the Reference Spectrum:

-

Acquire a standard ¹H NMR spectrum of the sample to serve as a reference.

-

-

Addition of the Chiral Solvating Agent:

-

Prepare a stock solution of (S)-(+)-TFAE in CDCl₃ (e.g., 50 mg/mL).

-

Add a small, measured aliquot of the TFAE stock solution to the NMR tube containing the amine sample. A molar ratio of CSA to analyte of 1:1 to 5:1 is a good starting point.[5]

-

Gently mix the contents of the NMR tube.

-

-

Acquisition of the Chiral Spectrum:

-

Acquire another ¹H NMR spectrum.

-

Observe the splitting of one or more of the signals of N-methyl-1-phenylethanamine into two distinct sets of peaks, corresponding to the two enantiomers. The N-methyl and C-methyl signals are often the most sensitive to this splitting.

-

-

Quantification:

-

Integrate the separated signals corresponding to the (R) and (S) enantiomers.

-

The enantiomeric excess (% ee) can be calculated using the formula: % ee = [ (Integral of major enantiomer - Integral of minor enantiomer) / (Integral of major enantiomer + Integral of minor enantiomer) ] * 100

-

Trustworthiness of the Protocol: The protocol is self-validating because the initial spectrum without the CSA shows single peaks for the analyte. The appearance of split peaks upon the addition of the CSA is a direct and unambiguous indication of the presence of both enantiomers. The quantification is based on the well-established principle of NMR integration, which is directly proportional to the number of nuclei.

Advanced NMR Techniques for Unambiguous Assignment and Stereochemical Analysis

For complex spectra or for a deeper understanding of the diastereomeric interactions, 2D NMR techniques are invaluable.

COSY (Correlation Spectroscopy)

A ¹H-¹H COSY experiment identifies protons that are coupled to each other. In the context of this compound, a cross-peak between the methine proton and the C-methyl protons would definitively confirm their connectivity. This is particularly useful for assigning signals in a crowded spectrum.

References

- 1. dea.gov [dea.gov]

- 2. 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. NMR regulatory analysis: enantiomeric purity determination for (R)-(-)-desoxyephedrine and antipode methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ingentaconnect.com [ingentaconnect.com]

(R)-N-methyl-1-phenylethanamine mass spectrometry

An In-Depth Technical Guide to the Mass Spectrometry of (R)-N-methyl-1-phenylethanamine

Introduction

This compound is a chiral amine belonging to the phenethylamine class. Its structure, characterized by a phenyl group and a methyl group on the alpha-carbon of the ethylamine side chain, results in a chiral center with significant stereospecific biological activity.[1][2] As a structural isomer of methamphetamine, its accurate identification and quantification are critical in pharmaceutical research, drug development, and forensic chemistry. This guide provides a comprehensive overview of the mass spectrometric principles and methodologies essential for the robust analysis of this compound, tailored for researchers and professionals in the field.

Part 1: Core Principles of Mass Spectrometric Analysis

The mass spectrometric analysis of this compound hinges on the molecule's ionization behavior and subsequent fragmentation. The choice of ionization technique is a critical first step that dictates the nature of the resulting mass spectrum and the structural information that can be gleaned.

Ionization Techniques: Electron Ionization (EI) vs. Chemical Ionization (CI)

Electron Ionization (EI): This is a hard ionization technique where high-energy electrons (typically 70 eV) bombard the analyte molecule. This process is highly energetic, leading to extensive and reproducible fragmentation.[3] The resulting mass spectrum is a "fingerprint" rich with structural information, making it ideal for library matching and initial identification. However, for phenethylamines, the molecular ion (M+) peak is often weak or entirely absent due to the instability of the parent ion.

Chemical Ionization (CI): In contrast, CI is a soft ionization technique that uses a reagent gas (e.g., methane or ammonia) to protonate the analyte molecule. This results in a protonated molecule, [M+H]+, which is much more stable than the M+ radical cation produced by EI.[4] Consequently, the CI mass spectrum is dominated by the [M+H]+ ion, providing unambiguous confirmation of the molecular weight (135.21 g/mol for the free base).[5][6] While CI produces fewer fragment ions, it is invaluable for differentiating between structural isomers that might yield similar EI fragmentation patterns.[7]

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Workflow

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like phenethylamines. However, the polar nature of the amine group in this compound can lead to poor chromatographic peak shape (tailing) and potential degradation on the GC column. To overcome these challenges, derivatization is an essential pre-analytical step.[8]

The Rationale for Derivatization

Derivatization serves a dual purpose in the GC-MS analysis of amines:

-

Improved Chromatography: It masks the polar N-H group, reducing interactions with active sites in the GC system and resulting in sharper, more symmetrical peaks.[8]

-

Enhanced Mass Spectrometric Identification: It creates a more stable, higher molecular weight derivative. This often leads to more characteristic and abundant high-mass fragment ions, which are crucial for confident identification and quantification, especially in complex matrices.[9][10]

Experimental Protocol: Silylation with MSTFA

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a versatile and effective reagent for silylating primary and secondary amines.[11] The protocol below details a standard procedure for the derivatization of this compound.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh approximately 1 mg of the this compound standard or sample into a 2 mL autosampler vial.

-

Reagent Addition: Add 270 µL of MSTFA to the vial. If deuterated standards are used for quantification, MSTFA-d9 can be employed, which will result in a mass shift of +9 amu for each silyl group incorporated.[11]

-

Reaction Incubation: Securely cap the vial and heat at 70°C for 15 minutes in a heating block or oven to ensure complete derivatization.

-

Catalyst (Optional): For quantitative analysis, the addition of a catalyst like pyridine (30 µL) can be beneficial. If added, reheat for an additional 10 minutes at 70°C.[11]

-

Dilution & Analysis: Cool the vial to room temperature. If necessary, dilute the sample with an appropriate solvent (e.g., chloroform) to the desired concentration for GC-MS analysis.

GC-MS Instrumental Parameters

The following table outlines typical starting parameters for the GC-MS analysis of the derivatized analyte. Optimization is recommended based on the specific instrument and column used.

| Parameter | Setting | Rationale |

| GC System | ||

| Column | Rxi-5Sil MS (30 m x 0.25 mm ID, 0.25 µm) or equivalent | A low-bleed 5% diphenyl / 95% dimethyl polysiloxane phase provides excellent inertness and stability for derivatized amines.[8] |

| Injection | 1 µL, Splitless | Maximizes sensitivity for trace analysis. |

| Injector Temp. | 250°C | Ensures efficient volatilization of the derivatized analyte. |

| Carrier Gas | Helium, 1.2 mL/min (Constant Flow) | Inert carrier gas providing good chromatographic efficiency. |

| Oven Program | Initial: 80°C (hold 1 min), Ramp: 15°C/min to 280°C (hold 5 min) | Provides good separation from solvent and potential matrix components. |

| MS System | ||

| Ion Source | Electron Ionization (EI) | For generating a characteristic fragmentation pattern. |

| Ionization Energy | 70 eV | Standard energy for reproducible fragmentation and library comparison. |

| Source Temp. | 230°C | Standard temperature to maintain cleanliness and performance. |

| Mass Range | 40 - 450 amu | Covers the expected mass range of the derivative and its fragments. |

EI Fragmentation Pathway of Underivatized this compound

Although derivatization is recommended, understanding the fragmentation of the parent compound is fundamental. The molecular ion (m/z 135) is prone to alpha-cleavage (β-cleavage relative to the phenyl ring), which is the dominant fragmentation pathway for phenethylamines.[12] This cleavage of the C-C bond adjacent to the nitrogen atom results in the formation of a highly stable iminium cation.

For this compound, this cleavage results in the loss of a phenyl radical (C6H5•) to form the base peak at m/z 58 .

Caption: EI Fragmentation of this compound.

Another significant fragment is the tropylium ion at m/z 91 , formed via cleavage of the side chain and rearrangement of the benzyl portion of the molecule.

Part 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers a powerful alternative to GC-MS, particularly for chiral analysis. Its primary advantage is the ability to analyze polar, non-volatile compounds directly in their native form, eliminating the need for derivatization.[13]

Workflow for Direct Chiral Analysis

This workflow leverages a chiral stationary phase (CSP) in the LC column to separate the (R) and (S) enantiomers, followed by sensitive and specific detection using tandem mass spectrometry.

Caption: Direct Chiral LC-MS/MS Workflow.

Experimental Protocol: LC-MS/MS Analysis

1. Sample Preparation (Solid-Phase Extraction):

-

Conditioning: Condition a hydrophilic-lipophilic balance (HLB) SPE cartridge with 1 mL of methanol followed by 1 mL of water.[14]

-

Loading: Load the sample (e.g., 0.5 mL of amniotic fluid buffered with ammonium acetate) onto the cartridge.[14]

-

Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water to remove interferences.[14]

-

Elution: Elute the analyte with 1 mL of a methanol/acetonitrile (1:1) mixture.[14]

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 200 µL of the initial mobile phase.[14]

2. LC-MS/MS Instrumental Parameters:

| Parameter | Setting | Rationale |

| LC System | ||

| Column | Chiral Stationary Phase (CSP) Column (e.g., polysaccharide-based) | Enables the direct separation of (R) and (S) enantiomers.[15] |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for efficient ESI ionization.[14] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for analyte elution.[14] |

| Gradient | Linear gradient from 10% to 90% B over 6 minutes | Standard gradient for separating a range of phenethylamines.[14] |

| Flow Rate | 0.3 mL/min | Typical flow rate for analytical LC-MS. |

| Column Temp. | 40°C | Ensures reproducible retention times. |

| MS/MS System | ||

| Ion Source | Electrospray Ionization (ESI), Positive Mode | Soft ionization ideal for LC-MS, readily forms [M+H]+ ions. |

| Precursor Ion | m/z 136.1 ([M+H]+) | Selects the protonated molecule of N-methyl-1-phenylethanamine for fragmentation. |

| Product Ions | To be determined empirically. Expected fragments would include m/z 119 (loss of NH3) and m/z 91 (tropylium ion). | These transitions provide high specificity for Multiple Reaction Monitoring (MRM) quantification. |

| Collision Energy | Optimize for maximum product ion intensity. |

Part 4: Data Interpretation and Validation

A critical aspect of the analysis is the confident differentiation of this compound from its isobaric and structural isomers, most notably methamphetamine. While they have the same molecular weight (135.21), their fragmentation patterns, especially after derivatization or under CI conditions, can be distinct.

-

Underivatized EI-MS: Methamphetamine is known to produce a dominant base peak at m/z 58.[16] Since this compound also produces a base peak at m/z 58 via alpha-cleavage, chromatographic separation is absolutely essential for differentiation.

-

Derivatized EI-MS: Derivatization can produce unique fragments. For example, the trimethylsilyl (TMS) derivative of methamphetamine shows a characteristic fragment at m/z 72 ([CH3CH=N+(CH3)Si(CH3)3]), while the TMS derivative of this compound would be expected to show a different pattern due to the position of the phenyl group.

-

Chemical Ionization: CI-MS can be particularly useful. Derivatized methamphetamine under CI conditions shows a protonated molecular ion and characteristic fragments.[7] Comparing the CI spectra of the two isomers can reveal subtle but consistent differences that allow for their differentiation.

A self-validating system requires a multi-faceted approach. Confirmation of identity should never rely on a single data point. A robust method will use:

-

Retention Time Matching: The analyte's retention time must match that of a certified reference standard analyzed under identical conditions.

-

Mass Spectral Library Matching (EI): The acquired EI spectrum should show a high-quality match to a library spectrum.

-

MRM Transitions (LC-MS/MS): For quantitative methods, two or more specific MRM transitions should be monitored, and their ion ratio must fall within a specified tolerance of the ratio observed for a reference standard.

Conclusion

The mass spectrometric analysis of this compound is a nuanced task that requires careful consideration of the analytical goals. For general identification in a screening context, GC-MS with derivatization provides a robust platform, leveraging extensive EI libraries. For stereospecific quantification and analysis without derivatization, LC-MS/MS with a chiral stationary phase is the superior method. By understanding the fundamental principles of ionization and fragmentation, and by implementing validated, multi-point identification criteria, researchers can achieve accurate and reliable characterization of this important chiral amine.

References

- 1. CAS 5933-40-4: (R)-(+)-N-Methyl-1-phenylethylamine [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Identification of methamphetamines and over-the-counter sympathometic amines by full-scan GC-ion trap MS with electron impact and chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Methyl-1-phenylethylamine | C9H13N | CID 577403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. dl.astm.org [dl.astm.org]

- 8. gcms.cz [gcms.cz]

- 9. academic.oup.com [academic.oup.com]

- 10. A novel GC/MS derivatization method for amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MSTFA/MSTFA-d9苯丙胺的衍生化,用于GC/MS检测和鉴定 [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chiral Drug Analysis in Forensic Chemistry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Crystal Structure of (R)-N-methyl-1-phenylethanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the crystal structure of the chiral amine (R)-N-methyl-1-phenylethanamine. As a molecule of significant interest in pharmaceutical synthesis due to its role as a chiral auxiliary and building block, a thorough understanding of its three-dimensional structure is paramount for rational drug design and stereoselective synthesis. This document delves into the experimental determination of its crystal structure, an analysis of its solid-state conformation, and the non-covalent interactions that govern its crystal packing. While the crystal structure of the free amine is not publicly available, this guide will focus on the readily accessible and structurally informative hydrochloride salt. The principles and methodologies described herein are broadly applicable to the crystallographic analysis of chiral small molecules.

The Significance of Chirality and Crystal Structure in Drug Development

Chirality is a fundamental property of many biologically active molecules, with different enantiomers often exhibiting distinct pharmacological and toxicological profiles. This compound serves as a crucial intermediate in the synthesis of various chiral drugs.[1] A definitive determination of the absolute configuration and a detailed understanding of the solid-state conformation through single-crystal X-ray diffraction are essential for:

-

Unambiguous Stereochemical Assignment: Ensuring the correct enantiomer is being synthesized and utilized.

-

Structure-Activity Relationship (SAR) Studies: Providing a precise 3D model of the molecule to understand its interaction with biological targets.

-

Polymorph Screening and Control: The crystal packing and intermolecular interactions influence the physicochemical properties of the solid form, such as solubility, stability, and bioavailability.

-

Rational Design of Chiral Ligands and Catalysts: The defined conformation can inform the design of new catalysts for asymmetric synthesis.

Experimental Determination of the Crystal Structure

The determination of the crystal structure of a chiral amine like this compound is a multi-step process that begins with the synthesis and crystallization of a suitable single crystal, followed by data collection using X-ray diffraction and subsequent structure solution and refinement.

Synthesis and Crystallization of (S)-N-methyl-1-phenylethan-1-aminium chloride

While our focus is the (R)-enantiomer, a detailed crystallographic study has been published for its mirror image, (S)-N-methyl-1-phenylethan-1-aminium chloride.[2] Given that enantiomers are non-superimposable mirror images, the bonding geometry (bond lengths and angles) of the cation will be identical. The overall crystal packing of the (R)-enantiomer salt would be the mirror image of the (S)-enantiomer salt.

Protocol for the Synthesis of the Hydrochloride Salt: [2]

-

Dissolution: (S)-N-methyl-1-phenylethan-1-amine is dissolved in diethyl ether.

-

Acidification: A 2 M solution of hydrochloric acid in diethyl ether is added dropwise to the amine solution.

-

Crystallization: The resulting solution is stored at room temperature (298 K) for several days to allow for the slow formation of single crystals suitable for X-ray diffraction.

-

Isolation: The volatile components are removed, and the crystalline product is washed with cold n-pentane and isolated.[2]

The causality behind this experimental choice lies in the need for high-quality single crystals. Slow crystallization from a suitable solvent system allows for the ordered arrangement of molecules into a crystal lattice, which is a prerequisite for a successful diffraction experiment. The formation of a salt often improves the crystallinity of amines.

X-ray Diffraction and Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule and its absolute configuration.

Experimental Workflow:

Caption: Workflow for Crystal Structure Determination.

The collected diffraction data provides information about the electron density distribution within the crystal. Solving the "phase problem" allows for the generation of an electron density map, from which the atomic positions can be determined. For chiral molecules, a key parameter calculated during refinement is the Flack parameter.[2] A value close to 0 for a known chirality confirms the correct absolute configuration, while a value near 1 would indicate the opposite configuration. For (S)-N-methyl-1-phenylethan-1-aminium chloride, the Flack parameter was reported as -0.03(3), confirming the (S)-configuration.[2]

Analysis of the Crystal Structure

The crystal structure of (S)-N-methyl-1-phenylethan-1-aminium chloride reveals key details about the molecule's conformation and the intermolecular forces that dictate its packing in the solid state.[2]

Table 1: Crystallographic Data for (S)-N-methyl-1-phenylethan-1-aminium chloride [2]

| Parameter | Value |

| Chemical Formula | C₉H₁₄N⁺·Cl⁻ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | Value not provided in abstract |

| b (Å) | Value not provided in abstract |

| c (Å) | Value not provided in abstract |

| V (ų) | Value not provided in abstract |

| Z | Value not provided in abstract |

| Flack Parameter | -0.03(3) |

Note: Detailed unit cell parameters were not available in the provided search results.

Molecular Conformation

In the solid state, the molecule will adopt a specific low-energy conformation. The phenyl ring and the ethylamine backbone will have a particular spatial relationship, defined by the torsion angles. This conformation is influenced by both intramolecular steric effects and intermolecular packing forces.

Intermolecular Interactions and Crystal Packing

The primary intermolecular interactions in the crystal structure of the hydrochloride salt are the hydrogen bonds between the ammonium cation and the chloride anion. The protonated secondary amine (N-H) acts as a hydrogen bond donor, while the chloride ion is the acceptor. These N-H···Cl hydrogen bonds are crucial in forming a stable, three-dimensional network.

Caption: Key Intermolecular Interaction.

These electrostatic interactions are the dominant force in the crystal lattice, leading to a densely packed structure. The specific arrangement of molecules in the orthorhombic P2₁2₁2₁ space group is a direct consequence of these directional hydrogen bonds and the chiral nature of the molecule.[2]

Conclusion

The determination of the crystal structure of this compound, exemplified here by the detailed study of its enantiomer's hydrochloride salt, provides invaluable information for drug development professionals. The precise knowledge of its absolute configuration, solid-state conformation, and intermolecular interactions is critical for understanding its chemical behavior and biological activity. The methodologies outlined in this guide represent a standard approach for the crystallographic analysis of chiral small molecules, forming a cornerstone of modern pharmaceutical research.

References

A Senior Application Scientist's Guide to the Computational Investigation of (R)-N-methyl-1-phenylethanamine

Authored by: Gemini, Senior Application Scientist

Introduction: Decoding a Key Methamphetamine Metabolite

(R)-N-methyl-1-phenylethanamine is a chiral secondary amine and a significant metabolite of methamphetamine.[1][2] Its structure, featuring a phenyl ring attached to a methylated ethylamine chain, presents a chiral center that is crucial to its biological activity.[3] As a metabolite of a widely abused psychostimulant, understanding its molecular behavior is paramount for toxicology, pharmacology, and drug development. Computational chemistry offers a powerful lens to investigate this molecule at an atomic level, providing insights that are often difficult to obtain through experimental methods alone.

This technical guide provides a comprehensive framework for the computational study of this compound, designed for researchers and professionals in drug development. We will move from the fundamental quantum mechanical properties of the isolated molecule to its dynamic behavior in solution and its interactions with potential biological targets. Each section is structured to not only provide step-by-step protocols but also to instill a deep understanding of the scientific rationale behind each computational choice, ensuring a robust and validated approach.

Part 1: Quantum Chemical Analysis of Molecular Structure and Properties

To understand the behavior of this compound, we must first characterize its intrinsic properties. Density Functional Theory (DFT) is the workhorse for this task, offering a favorable balance of accuracy and computational cost for a molecule of this size.

Causality: Why DFT?

DFT allows us to calculate the electron distribution within the molecule, which governs its geometry, stability, and reactivity. For this compound, with its rotatable bonds, a key challenge is to identify the most stable three-dimensional arrangements, or conformers.[4] The relative energies of these conformers, dictated by subtle electronic and steric effects, determine the molecule's overall properties in a given environment.

Protocol 1: Conformational Analysis using DFT

This protocol outlines a self-validating workflow to identify and characterize the significant conformers of this compound.

Step 1: Initial Conformer Generation

-

Action: Use a molecular mechanics force field (e.g., MMFF94) to perform a systematic or stochastic conformational search. This quickly generates a wide range of possible structures.

-

Rationale: This initial, computationally inexpensive step ensures that we explore the potential energy surface broadly, minimizing the risk of missing important low-energy conformers.

Step 2: Geometry Optimization

-

Action: Take the low-energy conformers from Step 1 and perform a full geometry optimization using a DFT method. A common and reliable choice is the B3LYP functional with a 6-31G(d) basis set.

-

Rationale: DFT provides a much more accurate description of the electronic structure than molecular mechanics, leading to more reliable geometries and relative energies.

Step 3: Frequency Calculation

-

Action: For each optimized geometry, perform a frequency calculation at the same level of theory.

-

Self-Validation: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This is a critical checkpoint for the validity of each conformer.

Step 4: Final Energy Refinement and Analysis

-

Action: Perform a single-point energy calculation on each confirmed minimum using a larger basis set (e.g., 6-311+G(d,p)) to obtain more accurate electronic energies.

-

Rationale: This refines the relative energies of the conformers, providing a more accurate basis for calculating their populations.

-

Analysis: Use the final energies to calculate the relative Gibbs free energies and Boltzmann populations of each conformer at a given temperature.

Caption: Workflow for DFT Conformational Analysis.

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) | Dipole Moment (Debye) |

| 1 (Global Minimum) | 0.00 | 75.3 | 1.25 |

| 2 | 0.85 | 18.1 | 1.48 |

| 3 | 1.50 | 6.6 | 0.95 |

Protocol 2: Prediction of Spectroscopic Properties

DFT can also predict spectroscopic data, which is invaluable for validating computational models against experimental results.[5][6]

Step 1: NMR Chemical Shift Calculation

-

Action: Using the optimized geometries of the most stable conformers, perform NMR calculations using the Gauge-Independent Atomic Orbital (GIAO) method.[7]

-

Rationale: Comparing calculated ¹H and ¹³C NMR chemical shifts (often averaged based on Boltzmann populations) with experimental spectra is a powerful method for structural verification.[5][8]

Step 2: IR Frequency Calculation

-

Action: The vibrational frequencies from the frequency calculation (Protocol 1, Step 3) can be used to generate a theoretical IR spectrum.

-

Rationale: While there are systematic errors in calculated frequencies, they can be corrected with a scaling factor. The resulting spectrum can be compared with an experimental IR spectrum to confirm the presence of key functional groups and validate the computational model.

Part 2: Molecular Dynamics in a Biological Milieu

While DFT provides a precise picture of the isolated molecule, this compound exists in a dynamic, solvated environment in the body. Molecular Dynamics (MD) simulations are essential for understanding this behavior.[9][10]

Causality: Why MD?

MD simulations model the movement of atoms over time, allowing us to observe how the molecule interacts with its surroundings, such as water molecules or a lipid bilayer. This is crucial for understanding properties like solvation, membrane permeability, and dynamic conformational changes that are not captured in static DFT calculations. Studies on related amphetamines have successfully used MD to probe interactions with biological systems.[9]

Protocol 3: Aqueous Solvation and MD Simulation

This protocol describes a standard workflow for setting up and running an MD simulation of this compound in water.

Step 1: Force Field Parameterization

-

Action: Assign a molecular mechanics force field to the molecule. For novel small molecules, a general force field like the General Amber Force Field (GAFF) or CHARMM General Force Field (CGenFF) is appropriate.[11][12] Partial charges can be derived from the DFT calculations (e.g., using the RESP method).

-

Trustworthiness: The quality of the MD simulation is critically dependent on the accuracy of the force field parameters. Using DFT-derived charges ensures a more accurate representation of the molecule's electrostatic potential.

Step 2: System Setup

-

Action: Place the parameterized molecule in the center of a periodic box of water molecules (e.g., TIP3P water model). Add counter-ions to neutralize the system if the molecule is charged.

-

Rationale: The periodic box simulates a continuous system, avoiding edge effects.

Step 3: Minimization and Equilibration

-

Action:

-

Minimization: Perform energy minimization to remove any steric clashes between the molecule and solvent.

-

NVT Equilibration: Gradually heat the system to the target temperature (e.g., 310 K) while keeping the volume constant (NVT ensemble). This allows the solvent to relax around the solute.

-

NPT Equilibration: Switch to a constant pressure ensemble (NPT) to allow the system density to equilibrate.

-

-

Rationale: This multi-step equilibration process ensures that the system reaches a stable state before the production simulation begins, which is essential for reliable results.

Step 4: Production Simulation

-

Action: Run the simulation for a desired length of time (e.g., 100 ns or more) in the NPT ensemble, saving the coordinates at regular intervals.

-

Analysis: Analyze the resulting trajectory to calculate properties like the Root Mean Square Deviation (RMSD) to assess conformational stability and Radial Distribution Functions (RDFs) to understand the solvation shell structure.

References

- 1. N-Methyl-1-phenylethanamine (32512-24-6) for sale [vulcanchem.com]

- 2. N-Methyl-1-phenylethylamine | C9H13N | CID 577403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 5933-40-4: (R)-(+)-N-Methyl-1-phenylethylamine [cymitquimica.com]

- 4. chemscene.com [chemscene.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Predicting NMR spectra by computational methods: structure revision of hexacyclinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. repository.uncw.edu [repository.uncw.edu]

- 8. books.rsc.org [books.rsc.org]

- 9. Mechanistic elucidation of amphetamine metabolism by tyramine oxidase from human gut microbiota using molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Insights into scFv:drug binding using the molecular dynamics simulation and free energy calculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rapid parameterization of small molecules using the Force Field Toolkit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Enantioselective Synthesis of (R)-N-methyl-1-phenylethanamine

(R)-N-methyl-1-phenylethanamine is a valuable chiral amine that serves as a critical building block in the synthesis of numerous pharmaceutical compounds.[1][2] Its defined stereochemistry is crucial for biological activity, making enantioselective synthesis a paramount objective for researchers and drug development professionals.[1] Achieving high enantiopurity efficiently and scalably presents a significant synthetic challenge. This guide provides an in-depth analysis of modern, field-proven strategies for the synthesis of this target molecule, focusing on the causality behind methodological choices and providing actionable, self-validating protocols.

Strategic Overview: Pathways to Enantiopurity

The synthesis of a single enantiomer of a chiral amine like this compound can be approached through several distinct strategies. The choice of pathway is often dictated by factors such as required purity, scalability, cost of goods, and environmental impact. We will explore three dominant and effective methodologies:

-

Direct Asymmetric Reductive Amination (DARA): A highly atom-economical approach that constructs the chiral center and the C-N bond in a single, catalyst-driven step.

-

Chiral Auxiliary-Mediated Synthesis: A classic, robust, and diastereoselective method that utilizes a recoverable chiral molecule to direct the stereochemical outcome.

-

Chemoenzymatic Synthesis: A green and highly selective strategy that leverages the inherent stereospecificity of enzymes to catalyze the key transformation.

The following sections will dissect each strategy, providing not only the procedural steps but also the underlying scientific rationale that ensures success and reproducibility.

Strategy 1: Direct Asymmetric Reductive Amination (DARA)

Direct Asymmetric Reductive Amination (DARA) has emerged as a preeminently attractive route due to its high atom economy and operational simplicity.[3] This method circumvents the need for pre-formed imines, which can be unstable, by combining a ketone, an amine, a chiral catalyst, and a reductant in a single pot.[3]

Causality and Mechanistic Insight

The success of this strategy hinges on the selection of a sophisticated catalyst system capable of differentiating between the two prochiral faces of the ketone. The process involves the in situ formation of an iminium intermediate from acetophenone and methylamine, which is then hydrogenated asymmetrically.

An Iridium-based catalyst, paired with a chiral phosphoramidite ligand derived from BINOL, has proven exceptionally effective.[3] The chiral ligand creates a well-defined, three-dimensional pocket around the metal center. This chiral environment forces the iminium intermediate to coordinate with the iridium in a specific orientation, exposing only one face to the incoming hydride (from H₂). This sterically controlled approach ensures the preferential formation of the (R)-enantiomer. Additives such as titanium(IV) isopropoxide and molecular sieves are crucial; they act as Lewis acids and dehydrating agents, respectively, to promote the formation of the key iminium intermediate and drive the equilibrium forward.[3][4]

Experimental Protocol: Iridium-Catalyzed DARA

This protocol is adapted from methodologies demonstrating the effective use of secondary amines in DARA.[3]

Step 1: Catalyst Preparation

-

In a glovebox, to a flame-dried Schlenk tube, add the Iridium catalyst precursor and the chiral phosphoramidite ligand (e.g., (R)-BINOL-derived) in a 1:1.1 molar ratio.

-

Add anhydrous, degassed solvent (e.g., toluene) and stir at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

Step 2: Reaction Assembly

-

To a separate flame-dried, argon-purged reactor, add acetophenone (1.0 eq), methylamine solution (1.2 eq), titanium(IV) isopropoxide (0.2 eq), and activated 4 Å molecular sieves.

-

Add the solvent (toluene) followed by the pre-formed catalyst solution from Step 1.

Step 3: Hydrogenation

-

Seal the reactor, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 bar H₂).

-

Stir the reaction mixture vigorously at room temperature (25 °C) for the specified time (e.g., 24-48 hours).

Step 4: Work-up and Purification

-

Carefully depressurize the reactor and quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Filter the mixture through a pad of Celite to remove the catalyst and molecular sieves.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to yield pure this compound.

Data Presentation: DARA Performance

| Parameter | Value | Source |

| Substrate | Acetophenone, Methylamine | [3] |

| Catalyst | Iridium-Phosphoramidite | [3] |

| Typical Yield | >90% | [3] |

| Enantiomeric Excess (ee) | >95% | [3] |

| Temperature | 25 °C | [3] |

| **Pressure (H₂) ** | 50 bar | [3] |

Workflow Visualization: DARA

Caption: Direct Asymmetric Reductive Amination (DARA) workflow.

Strategy 2: Chiral Auxiliary-Mediated Synthesis

This diastereoselective approach is a cornerstone of asymmetric synthesis, relying on a recoverable chiral molecule to control the formation of a new stereocenter.[5] For this synthesis, (R)-1-phenylethylamine serves as an excellent chiral auxiliary due to its commercial availability and effectiveness.[6][7]

Causality and Mechanistic Insight

The core principle involves temporarily attaching the chiral auxiliary to the prochiral substrate. The inherent stereochemistry of the auxiliary then directs subsequent reactions.[8]

-

Diastereoselective Imine Reduction: Acetophenone is first condensed with the chiral auxiliary, (R)-1-phenylethylamine, to form a chiral imine. The bulky phenyl group of the auxiliary effectively shields one face of the C=N bond.

-

Directed Reduction: When a reducing agent (e.g., NaBH₄ or catalytic hydrogenation) is introduced, it preferentially attacks from the less sterically hindered face, leading to the formation of one diastereomer of the resulting secondary amine in high excess.

-

Auxiliary Cleavage: The final step is the hydrogenolysis of the N-benzyl bond of the auxiliary. This is typically achieved using a palladium catalyst and hydrogen gas, which cleaves the auxiliary and leaves the desired chiral primary amine, which can then be methylated.[9] A more direct route involves methylation before cleavage.

Experimental Protocol: Chiral Auxiliary Approach

Step 1: Chiral Imine Formation

-

In a round-bottom flask equipped with a Dean-Stark apparatus, combine acetophenone (1.0 eq), (R)-1-phenylethylamine (1.05 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Reflux the mixture until the theoretical amount of water is collected, indicating complete imine formation.

-

Cool the reaction and remove the solvent under reduced pressure. The crude imine is often used directly in the next step.

Step 2: Diastereoselective Reduction

-

Dissolve the crude imine in a protic solvent like methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction carefully with water, and remove the methanol under reduced pressure. Extract the product with ethyl acetate and purify to isolate the diastereomerically enriched secondary amine.

Step 3: N-Methylation

-

To a solution of the secondary amine (1.0 eq) and formaldehyde (37% aq. solution, 2.0 eq) in methanol, add a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq).

-

Stir at room temperature for 12-24 hours. This is a standard reductive amination to form the tertiary amine.

-

Work up by quenching with a saturated solution of sodium bicarbonate and extracting with an organic solvent.

Step 4: Auxiliary Cleavage (Hydrogenolysis)

-

Dissolve the tertiary amine from Step 3 in ethanol.

-

Add a palladium on carbon catalyst (10% Pd/C, ~5 mol%).

-

Place the mixture in a hydrogenation apparatus, purge with hydrogen, and then maintain a positive pressure of H₂ (e.g., 1-5 atm).

-

Stir vigorously until TLC or GC-MS analysis shows complete consumption of the starting material.

-

Filter the reaction mixture through Celite to remove the Pd/C catalyst, and concentrate the filtrate to obtain the crude product.

-

Purify by distillation or chromatography to yield this compound.

Data Presentation: Chiral Auxiliary Performance

| Step | Key Metric | Typical Result |

| Diastereoselective Reduction | Diastereomeric Excess (de) | >95% |

| N-Methylation | Yield | >90% |

| Hydrogenolysis | Yield | >85% |

| Overall Purity | Enantiomeric Excess (ee) | >95% |

Workflow Visualization: Chiral Auxiliary

Caption: Chiral auxiliary-mediated synthesis workflow.

Strategy 3: Chemoenzymatic Synthesis

Enzymatic catalysis offers an environmentally benign and exceptionally selective alternative for synthesizing chiral amines.[10] Enzymes operate under mild conditions (aqueous media, room temperature) and can provide near-perfect enantioselectivity, often exceeding 99% ee. For this target, ω-transaminases and imine reductases are particularly relevant.[10]

Causality and Mechanistic Insight

The power of this method lies in the highly evolved active site of the enzyme. A ω-transaminase (ω-TA) catalyzes the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone acceptor (acetophenone). The enzyme's chiral pocket binds the ketone in a fixed orientation, ensuring that the incoming amino group is delivered to only one of the prochiral faces, directly yielding the chiral primary amine. This can then be methylated.